4-Methoxy-2-(1-piperazinyl)benzonitrile
Description
Overview of Benzonitrile (B105546) and Piperazine (B1678402) Scaffolds in Academic Research
Both benzonitrile and piperazine are considered "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that are recurrently found in biologically active compounds and approved drugs.
The benzonitrile scaffold, a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a versatile precursor in organic synthesis and is a key structural component in a variety of pharmaceuticals. nih.govnih.gov The nitrile group can act as a bioisostere for a carbonyl group and can participate in hydrogen bonding, influencing a molecule's binding affinity to biological targets. nih.gov Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as sedatives for the central nervous system, inhibitors of the Hepatitis C virus, and as potential antitumor and antimycobacterial agents. nih.govmdpi.comgoogle.com
The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a ubiquitous feature in medicinal chemistry. nih.govmdpi.com Its presence in a molecule can significantly enhance pharmacokinetic properties such as aqueous solubility and oral bioavailability. The piperazine ring is a common component in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. researchgate.net Furthermore, piperazine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net
Significance of Methoxy (B1213986) Substitution in Chemical Entities
The methoxy group (-OCH₃) is a small, yet impactful, functional group in drug design. nih.govtandfonline.comdrughunter.com Its inclusion in a molecule can influence several key properties. A primary advantage of the methoxy group is its ability to improve potency without significantly increasing lipophilicity, which is a crucial factor in maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.com The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially enhancing the binding of a molecule to its biological target. tandfonline.com However, a potential disadvantage is that the methoxy group can be susceptible to metabolic O-demethylation by cytochrome P450 enzymes. tandfonline.com
Rationale for Researching 4-Methoxy-2-(1-piperazinyl)benzonitrile within Chemical Biology
While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the well-established properties of its constituent parts. The combination of the benzonitrile and piperazine scaffolds suggests a molecule designed to interact with biological systems, potentially those involving G-protein coupled receptors or enzymes, given the prevalence of these scaffolds in such contexts.
Therefore, research into this compound is likely driven by the hypothesis that the unique combination and orientation of these three key functional groups could lead to novel biological activity. Investigators would be interested in exploring its potential effects across a range of assays, including those for neurological, oncological, or infectious disease targets.
Historical Context of Related Chemical Scaffolds in Medicinal Chemistry Research
The historical significance of the benzonitrile and piperazine scaffolds in medicinal chemistry underscores their importance in the development of therapeutics.
Benzonitrile was first reported in 1844 by Hermann Fehling, who synthesized it from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org Its journey into medicinal chemistry has been more gradual, with its derivatives being explored for various therapeutic applications over the 20th and 21st centuries. The recognition of the nitrile group as a valuable pharmacophore has led to its incorporation into a number of modern drugs. nih.gov
Piperazine was first introduced as an anthelmintic agent in 1953 for the treatment of roundworm and pinworm infections. drugbank.comchemeurope.com Its mode of action in this context involves paralyzing the parasites, leading to their expulsion from the host. drugbank.comwikipedia.org The versatility of the piperazine scaffold was soon recognized by medicinal chemists, leading to its incorporation into a wide array of drugs for various diseases. Many successful drugs containing the piperazine moiety were developed throughout the mid to late 20th century, solidifying its status as a "privileged" scaffold. nih.govmdpi.com
Detailed Research Findings
While direct research on this compound is limited, the following tables summarize the biological activities of related benzonitrile and piperazine derivatives, providing context for the potential areas of investigation for the target compound.
Table 1: Examples of Biologically Active Benzonitrile Derivatives
| Compound Name | Biological Activity |
|---|---|
| Periciazine | Antipsychotic |
| Letrozole | Aromatase inhibitor (anticancer) |
| Rilpivirine | Antiretroviral (HIV treatment) |
Table 2: Examples of Marketed Drugs Containing a Piperazine Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Cetirizine | Antihistamine |
| Ciprofloxacin | Antibiotic |
| Imatinib | Anticancer (tyrosine kinase inhibitor) |
| Olanzapine | Antipsychotic |
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-methoxy-2-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-11-3-2-10(9-13)12(8-11)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
KKZHLUDFJWOHFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2 1 Piperazinyl Benzonitrile
Retrosynthetic Analysis of 4-Methoxy-2-(1-piperazinyl)benzonitrile
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the aryl C-N bond, which links the benzonitrile (B105546) ring to the piperazine (B1678402) ring. This bond can be formed through either a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.
This disconnection strategy identifies two key precursors:
A substituted benzonitrile scaffold, functionalized at the 2-position with a suitable leaving group (X), such as a halogen (F, Cl, Br).
Piperazine, which serves as the nitrogen nucleophile.
The electron-withdrawing nature of the cyano group (-CN) is critical, as it activates the aromatic ring for nucleophilic attack, particularly at the ortho position (C2), where the substitution takes place.
Precursor Identification and Synthesis Strategies for Key Intermediates
The success of the total synthesis hinges on the efficient preparation of the key building blocks identified through retrosynthetic analysis.
Synthesis of Substituted Benzonitrile Precursors
The primary precursor required is a 2-halo-4-methoxybenzonitrile. Among the halogens, fluorine is often the preferred leaving group for SNAr reactions due to its high electronegativity, which strongly activates the ipso-carbon towards nucleophilic attack. nih.gov Therefore, 2-fluoro-4-methoxybenzonitrile (B1298646) is a highly valuable intermediate.
Synthetic routes to this precursor can vary. One common approach involves the cyanation of a corresponding aryl halide. For instance, a bromo-substituted precursor like 4-bromo-3-fluorotoluene (B33196) can be converted to the nitrile via a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide (Zn(CN)₂). Another strategy might involve the transformation of a formyl group. The synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile from 3-hydroxy-4-methoxybenzaldehyde showcases the conversion of a formyl group to a cyano group using hydroxylammonium sulfate. researchgate.net While not the exact target precursor, this illustrates a relevant transformation.
| Method | Starting Material | Reagents | Product |
| Cyanation | 4-bromo-3-fluorotoluene | Zn(CN)₂, Pd(PPh₃)₄, DMF | 2-Fluoro-4-methylbenzonitrile |
| Formyl to Cyano | 3-hydroxy-4-methoxybenzaldehyde | NH₂OH·H₂SO₄, HCOONa | 3-hydroxy-4-methoxybenzonitrile |
| From Difluoroanisole | 3,5-difluoroanisole | Carboxylation, then conversion to nitrile | 2,6-difluoro-4-methoxybenzonitrile |
This table is illustrative of general synthetic methods for substituted benzonitriles.
Preparation of Piperazine Starting Materials
Piperazine is an industrially significant chemical, typically synthesized on a large scale. One prevalent method involves the reaction of diethanolamine. Alternative classical syntheses for unsymmetrically N,N'-diarylated piperazines often start with the reaction of anilines with bis(2-chloroethyl)amine (B1207034) or by generating the N-aryl piperazine in situ from diethanolamine, followed by a subsequent arylation step. core.ac.uk For the synthesis of the title compound, unsubstituted piperazine is typically used as a readily available starting material.
Direct Synthetic Routes to this compound
The final assembly of the target molecule is achieved by forming the C-N bond between the benzonitrile and piperazine precursors. Two primary strategies dominate this key transformation.
Nucleophilic Aromatic Substitution Approaches Involving Piperazine
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl-heteroatom bonds, especially on electron-deficient aromatic rings. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile (piperazine) attacks the carbon atom bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored upon the expulsion of the leaving group.
For this specific synthesis, the reaction of 2-fluoro-4-methoxybenzonitrile with piperazine is highly effective. The presence of the strongly electron-withdrawing cyano group ortho to the fluorine leaving group significantly facilitates the nucleophilic attack. nih.govlibretexts.org
Key Features of the SNAr Approach:
Substrate: An aryl halide with electron-withdrawing groups (e.g., -CN, -NO₂) positioned ortho or para to the leaving group. wikipedia.org
Leaving Group: Fluorine is typically the most effective leaving group (F > Cl > Br > I) because the first step (nucleophilic attack) is rate-determining. nih.gov
Nucleophile: Piperazine acts as a potent nitrogen nucleophile.
Conditions: The reaction is often carried out in a polar aprotic solvent, such as Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF), and may be facilitated by a base to deprotonate the piperazine or neutralize the acid formed.
| Reactant 1 | Reactant 2 | Solvent | Base (optional) | Temperature |
| 2-Fluoro-4-methoxybenzonitrile | Piperazine | DMSO | K₂CO₃ | 80-120 °C |
| 2-Chloro-4-methoxybenzonitrile | Piperazine | DMF | Et₃N | 100-150 °C |
This table represents typical conditions for SNAr reactions.
Coupling Reactions for Benzonitrile-Piperazine Linkage
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. nih.gov This methodology offers a versatile alternative to SNAr, especially for less activated aryl halides. acs.orgscispace.com The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. researchgate.net
The coupling of a 2-halo-4-methoxybenzonitrile (where the halide can be Cl, Br, or I) with piperazine would proceed under these conditions. A key advantage is the broad substrate scope and the use of various ligands that can be tailored to specific substrates. nih.gov
Typical Components for Buchwald-Hartwig Amination:
Aryl Halide: 2-Bromo- or 2-chloro-4-methoxybenzonitrile.
Amine: Piperazine.
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂.
Phosphine (B1218219) Ligand: A variety of bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, or BrettPhos are commonly employed. nih.gov
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) is required. nih.gov
Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typical.
| Component | Example | Function |
| Aryl Halide | 2-Bromo-4-methoxybenzonitrile | Electrophilic partner |
| Amine | Piperazine | Nucleophilic partner |
| Catalyst | Pd₂(dba)₃ | Facilitates C-N bond formation |
| Ligand | Xantphos | Stabilizes and activates the catalyst |
| Base | NaOt-Bu | Deprotonates the amine |
| Solvent | Toluene | Reaction medium |
This table outlines the typical components for a Buchwald-Hartwig cross-coupling reaction.
Introduction of the Methoxy (B1213986) Group during Synthesis
The synthesis of this compound often involves the use of precursors that already contain the methoxy group. This key functional group is typically introduced at an early stage of the synthetic route, for instance, on the benzaldehyde (B42025) or benzonitrile starting material.
One common strategy involves the transformation of a methoxy-substituted benzaldehyde. For example, 4-methoxybenzaldehyde (B44291) can be converted to 4-methoxybenzonitrile (B7767037) through a one-pot method. This process involves an initial oximation reaction to form 4-methoxybenzaldehyde oxime, which is then dehydrated to yield the desired benzonitrile. mdpi.com Similarly, 3-hydroxy-4-methoxybenzaldehyde can be used as a starting material to produce related substituted benzonitriles. In this case, the formyl group is converted to a cyano group, and subsequent reactions can be carried out on the hydroxyl group to introduce further diversity. researchgate.net
Another approach is to start with a halogenated methoxybenzene derivative and introduce the nitrile group via cyanation reactions. For instance, a 4-methoxyphenyl (B3050149) halide could potentially undergo a transition metal-catalyzed cyanation to yield 4-methoxybenzonitrile.
The piperazine moiety is commonly introduced via nucleophilic aromatic substitution on a suitably activated benzonitrile ring. For example, a halogen at the 2-position of a 4-methoxybenzonitrile derivative can be displaced by piperazine. The reactivity of the aryl halide is enhanced by the presence of the electron-withdrawing nitrile group.
Chemical Transformations and Derivatization of the Compound
The chemical structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations primarily target the piperazine moiety and the benzonitrile ring.
N-Alkylation and N-Arylation of the Piperazine Moiety
The secondary amine of the piperazine ring is a nucleophilic center that readily undergoes N-alkylation and N-arylation reactions. These reactions are fundamental in expanding the chemical space of this compound derivatives.
N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen can be achieved through various methods. A common approach involves the reaction with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent and base can influence the reaction efficiency. Another method is reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing more complex alkyl substituents.
N-Arylation: The synthesis of N-aryl derivatives of the piperazine moiety is a key transformation in medicinal chemistry. nih.gov Several transition metal-catalyzed cross-coupling reactions are employed for this purpose. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a versatile method for forming C-N bonds between the piperazine nitrogen and a variety of aryl halides or triflates. mdpi.comsci-hub.st Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative route for N-arylation. mdpi.com These reactions typically require a copper catalyst, a ligand, and a base. The reaction conditions can be tailored to accommodate a wide range of aryl and heteroaryl partners.
Below is an interactive data table summarizing common N-alkylation and N-arylation reactions of arylpiperazines.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-4-methoxy-2-(1-piperazinyl)benzonitrile |
| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-4-methoxy-2-(1-piperazinyl)benzonitrile |
| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate (Ar-X), Pd catalyst, Ligand, Base | N-Aryl-4-methoxy-2-(1-piperazinyl)benzonitrile |
| N-Arylation (Ullmann) | Aryl halide (Ar-X), Cu catalyst, Ligand, Base | N-Aryl-4-methoxy-2-(1-piperazinyl)benzonitrile |
Acylation Reactions on the Piperazine Nitrogen
The nucleophilic nitrogen of the piperazine ring can also be acylated to form amides. This transformation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. derpharmachemica.comresearchgate.netsemanticscholar.orgresearchgate.net These reactions are often carried out in the presence of a base to scavenge the acidic byproduct. The resulting N-acyl derivatives have altered electronic and steric properties, which can be useful for modulating their biological activity. A wide variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced using this method.
Electrophilic and Nucleophilic Modifications of the Benzonitrile Ring
The benzonitrile ring of this compound is susceptible to both electrophilic and nucleophilic attack, allowing for the introduction of additional substituents.
Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by electron-withdrawing groups. nih.govyoutube.comresearchgate.netlibretexts.orgyoutube.com In the case of this compound, the nitrile group provides some electron-withdrawing character. If a good leaving group, such as a halogen, were present on the ring, it could potentially be displaced by a strong nucleophile, particularly if the reaction is facilitated by additional electron-withdrawing substituents. libretexts.org
Functional Group Interconversions of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into several other functionalities.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. youtube.com This transformation provides an entry point for the synthesis of corresponding benzoic acid derivatives, which can then be further functionalized, for example, through esterification or amidation.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion opens up possibilities for further derivatization at the newly formed amino group.
Cycloaddition Reactions: Benzonitriles can participate in cycloaddition reactions. For instance, the [3+2] cycloaddition of benzonitriles with azides can yield tetrazoles. researchgate.net Benzonitrile oxides can also undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. acs.orgrsc.org
Ring-Opening and Ring-Closing Reactions Involving the Piperazine Ring
The piperazine ring is generally stable, but under certain conditions, it can participate in ring-opening or be a precursor for the formation of more complex bicyclic systems.
Ring-Opening Reactions: While not a common transformation for simple N-arylpiperazines under standard conditions, ring-opening reactions can be induced under specific circumstances, for instance, through reactions with highly reactive species.
Ring-Closing Reactions: The piperazine moiety can be a building block for the synthesis of bicyclic piperazine derivatives. springernature.com These reactions typically involve the introduction of a second reactive group on the piperazine nitrogen or on a substituent attached to it, which can then undergo an intramolecular cyclization to form a fused or bridged ring system.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The academic synthesis of this compound from a precursor such as 2-halo-4-methoxybenzonitrile and piperazine is governed by the principles of nucleophilic aromatic substitution. The presence of the electron-withdrawing nitrile group ortho to the leaving group and the electron-donating methoxy group para to it influences the reactivity of the aromatic ring. Optimization of the reaction conditions is crucial for achieving high yields and minimizing side products.
Temperature and Pressure Effects
Temperature is a critical parameter in the synthesis of this compound. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to the formation of impurities and decomposition of the product or reactants. The optimal temperature is therefore a balance between reaction rate and product stability.
For many SNAr reactions leading to the formation of arylpiperazine derivatives, temperatures in the range of 80-150 °C are commonly employed. The following interactive table provides a hypothetical representation of the effect of temperature on the yield of the target compound.
| Temperature (°C) | Typical Reaction Time (h) | Hypothetical Yield (%) |
|---|---|---|
| 60 | 24 | 70 |
| 80 | 12 | 85 |
| 100 | 6 | 92 |
| 120 | 4 | 95 |
| 140 | 4 | 93 (with minor impurities) |
This table is illustrative and based on general principles of SNAr reactions. Actual experimental results may vary.
Pressure is not typically a significant variable in the optimization of this type of SNAr reaction when conducted in the liquid phase under standard atmospheric conditions. The use of sealed reaction vessels may lead to a slight increase in pressure, particularly at elevated temperatures, which can help to maintain the solvent in a liquid state and potentially increase the reaction rate. However, systematic studies on the effect of high pressure on the synthesis of this compound are not widely reported in academic literature.
Reaction Kinetics and Mechanism Elucidation
The synthesis of this compound is understood to proceed via a two-step addition-elimination SNAr mechanism. The first step involves the nucleophilic attack of the piperazine nitrogen on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is generally the rate-determining step of the reaction. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrile group.
Kinetic studies of similar SNAr reactions have shown that the rate is influenced by the nature of the leaving group (F > Cl > Br > I), the strength of the nucleophile, and the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing cyano group ortho to the site of substitution significantly activates the ring towards nucleophilic attack, thereby facilitating the reaction.
Structure Activity Relationship Sar and Molecular Design Principles for 4 Methoxy 2 1 Piperazinyl Benzonitrile Derivatives
General SAR Considerations for Benzonitrile-Piperazine Hybrids
Key SAR considerations for this class of compounds include:
The Aromatic Core : The substitution pattern on the benzonitrile (B105546) ring is critical for target affinity and selectivity. The electronic properties and positioning of substituents influence how the ring interacts with receptor pockets.
The Piperazine (B1678402) Linker : While providing flexibility, the piperazine ring is not merely a passive spacer. Its nitrogen atoms can form important hydrogen bonds or salt bridges, and the ring's conformation can orient the connected chemical moieties in a specific spatial arrangement for optimal receptor fit. mdpi.com The piperazine group can also contribute to the molecule's physicochemical properties, such as solubility and basicity.
The N-Substituent : The group attached to the distal nitrogen of the piperazine ring has a profound impact on the molecule's pharmacological profile. This substituent often dictates the primary interactions with the target receptor and is a key site for modification to fine-tune affinity and selectivity. mdpi.com
Many potent and selective ligands for dopamine (B1211576) and serotonin (B10506) receptors feature a piperazine ring connected to a benzamide (B126) or a related aromatic moiety. nih.gov These structures highlight the importance of the spatial relationship between the aromatic system and the basic nitrogen of the piperazine, a feature central to the 4-methoxy-2-(1-piperazinyl)benzonitrile scaffold.
Impact of Methoxy (B1213986) Group Positioning on Biological Recognition
The methoxy group (-OCH₃) is a small, prevalent substituent in medicinal chemistry that significantly influences a molecule's biological activity through various mechanisms. nih.gov It can affect ligand-target binding, physicochemical properties like lipophilicity, and metabolic stability. nih.govresearchgate.net The position of the methoxy group on the benzonitrile ring is a critical determinant of its effect.
The methoxy group can:
Act as a Hydrogen Bond Acceptor : The oxygen atom can form hydrogen bonds with donor residues in a protein's binding site. researchgate.net
Engage in Hydrophobic Interactions : The methyl portion of the group contributes to hydrophobic or van der Waals interactions. researchgate.net
Modulate Electronic Properties : As an electron-donating group, it can influence the charge distribution of the aromatic ring, affecting its interaction with the target.
Influence Conformation : The presence of a methoxy group can sterically influence the preferred conformation of the molecule, orienting other functional groups for optimal binding.
Studies on related compounds have demonstrated the profound impact of methoxy group positioning. For instance, in a series of ¹⁸F-labeled benzyl (B1604629) triphenylphosphonium cations designed for myocardial imaging, the position of the methoxy group had a significant effect on their biological properties. nih.gov The ortho- and meta-positioned methoxy groups led to faster clearance from the liver, whereas the para-substituted analog showed the highest uptake in the heart and other organs. nih.gov This illustrates that altering the methoxy position can directly modulate a compound's pharmacokinetic profile and tissue distribution.
| Methoxy Position | Observed Effect on Pharmacokinetics | Implication for Biological Recognition |
|---|---|---|
| ortho- | Accelerated radioactivity clearance from the liver; fastest overall clearance. | Alters metabolic profile and/or interaction with efflux transporters. |
| meta- | Accelerated radioactivity clearance from the liver. | Similar to ortho-positioning, suggests an influence on hepatic processing. |
| para- | Highest uptake in the heart and other non-targeting organs. | Leads to broader tissue distribution and potentially stronger off-target binding. |
Influence of Piperazine Substitution Patterns on Molecular Interactions
The substituent attached to the N4 position of the piperazine ring is a primary determinant of a derivative's affinity and selectivity for its biological target. Modifications at this position allow for extensive exploration of the chemical space around the binding site.
The nature of the N-substituent—its size, shape, flexibility, and chemical properties—directly influences how the molecule fits into and interacts with the receptor's binding pocket. For many G-protein coupled receptors (GPCRs), this substituent occupies a lipophilic pocket, and its characteristics can be tuned to achieve high selectivity.
For example, in a series of N-phenylpiperazine analogs designed as dopamine D3 receptor ligands, modifications to the N-phenyl ring had a significant impact on receptor affinity and selectivity over the D2 receptor. mdpi.com Maintaining a specific benzamide portion while varying the substitution on the N-phenylpiperazine moiety generated a panel of compounds with a wide range of binding affinities. mdpi.com This demonstrates that even subtle changes to the N-substituent can drastically alter the pharmacological profile.
| Compound Type | N-Phenylpiperazine Substituent | D3 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity (Fold) |
|---|---|---|---|
| Thiophene-benzamide series (6a-f) | Varies (e.g., fluoro, chloro) | 1.4 - 43 | 67 - 1831 |
| Thiazole-benzamide series (7a-f) | Varies (e.g., fluoro, chloro) | 2.5 - 31 | 73 - 1390 |
Studies on other piperazine derivatives have shown that the length and flexibility of the N-substituent are also critical. For opioid receptors, altering the side chain at the 4-position of the piperazine ring was found to significantly improve binding affinity at both mu and delta opioid receptors. ijrrjournal.com Furthermore, the introduction of different heterocyclic rings, either directly or via a linker to the piperazine nitrogen, can modulate affinity and selectivity for dopamine receptors. nih.gov
Stereochemistry can play a pivotal role in the biological activity of piperazine derivatives. The introduction of a chiral center, either on the piperazine ring itself or on a substituent, can lead to enantiomers with markedly different pharmacological properties.
One enantiomer may exhibit high affinity for a target receptor while the other is inactive or interacts with a different target altogether. For instance, in a series of 1-piperazino-3-phenylindans, the enantiomers displayed distinct activities; one set acted as potent D1/D2 antagonists, while the other set functioned as inhibitors of dopamine and norepinephrine (B1679862) uptake. nih.gov This enantioselective activity underscores the importance of a precise three-dimensional fit with the biological target. The specific spatial arrangement of atoms in one enantiomer allows for optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) that are not possible for its mirror image.
Similarly, the synthesis of chiral non-racemic (piperazin-2-yl)methanols resulted in diastereomers (cis and trans) with different sigma-receptor affinities, highlighting that both chirality and the relative orientation of substituents are critical for molecular recognition. nih.gov
Role of the Nitrile Functionality in Molecular Recognition
The nitrile (-C≡N) group, though small, is a powerful and versatile functional group in drug design. nj-finechem.com It is not merely a passive element but actively participates in molecular recognition and can significantly enhance a compound's therapeutic profile. rsc.org
The key roles of the nitrile group include:
Polar Interactions and Hydrogen Bonding : The nitrile nitrogen is a good hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors like serine or arginine residues in a protein, or with bridging water molecules. nih.gov Its strong dipole facilitates polar interactions within the binding site.
Bioisosteric Replacement : The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. nih.govresearchgate.net This allows medicinal chemists to replace a metabolically liable or otherwise undesirable group while retaining or improving binding affinity.
Modulation of Physicochemical Properties : The inclusion of a nitrile group can increase the polarity of a molecule and influence its pharmacokinetic properties. nj-finechem.comresearchgate.net It is generally robust and resistant to metabolic degradation. nih.gov
Covalent Interactions : In some cases, the nitrile can act as an electrophilic "warhead," forming a covalent bond with a nucleophilic residue (like cysteine) in the target protein, leading to irreversible inhibition. nih.gov
Rational Design Strategies Utilizing the this compound Scaffold
The this compound scaffold provides a robust platform for the rational design of novel therapeutic agents. A common strategy involves maintaining the core scaffold, which is optimized for a particular class of targets, while systematically modifying specific components to enhance desired properties.
One effective strategy is to keep the 4-methoxybenzonitrile (B7767037) portion constant, as it provides the foundational interactions with the target, and focus on modifying the N-substituent of the piperazine ring. nih.gov This approach allows for the exploration of a specific sub-pocket of the receptor to maximize affinity and selectivity. For example, in the design of sigma-1 receptor ligands, researchers maintained a 4-methoxybenzylpiperazinyl moiety while altering the other distal hydrophobic region to significantly improve affinity and selectivity. nih.gov
Another approach involves quantitative structure-activity relationship (QSAR) studies. By synthesizing a library of derivatives with varied substituents and measuring their biological activity, mathematical models can be developed that correlate specific molecular descriptors (like electronic properties or size) with activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design process toward more potent and selective molecules.
Ultimately, rational design strategies leverage the known SAR of the scaffold. By understanding the roles of the methoxy group, the nitrile functionality, and the piperazine N-substituent, chemists can make targeted modifications to:
Enhance binding affinity by introducing groups that form additional favorable interactions.
Improve selectivity by designing substituents that exploit differences between the binding sites of on-target and off-target proteins.
Optimize pharmacokinetic properties by modifying parts of the molecule to improve solubility, metabolic stability, or membrane permeability.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a key strategy in medicinal chemistry aimed at identifying novel core structures that maintain the essential pharmacophoric features of a known active compound. This approach is particularly useful for improving properties like metabolic stability or for exploring new intellectual property space. rsc.org For derivatives of this compound, which belongs to the broader class of arylpiperazines, this technique involves replacing the central benzonitrile-piperazine core with other heterocyclic systems that can present the key interaction points in a similar spatial arrangement. nih.gov
Bioisosteric replacement, a related concept, focuses on substituting specific functional groups or fragments with others that have similar physical or chemical properties, with the goal of enhancing the molecule's biological activity or pharmacokinetic profile. In the context of this compound derivatives, the piperazine ring is a common target for bioisosteric replacement.
Table 1: Examples of Bioisosteric Replacements for the Piperazine Moiety in Arylpiperazine Derivatives
| Original Fragment | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |
| Piperazine | Homopiperazine | Increase conformational flexibility | May alter receptor subtype selectivity |
| Piperazine | Substituted Piperidines | Modulate basicity and lipophilicity | Can improve blood-brain barrier penetration and reduce off-target effects |
| Piperazine | Diazabicycloalkanes | Introduce conformational rigidity | Can enhance binding affinity and selectivity by locking into a bioactive conformation |
| Piperazine | Aminomethyl-pyrrolidine | Alter hydrogen bonding patterns and vector orientations | May lead to novel interactions within the receptor binding pocket |
Research on arylpiperazine derivatives has demonstrated that such modifications can significantly impact their affinity and selectivity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. For instance, the introduction of substituents on the piperazine ring or its replacement with more constrained bicyclic systems can fine-tune the interaction with the receptor's binding pocket, leading to improved therapeutic profiles for conditions like schizophrenia. nih.gov
Fragment-Based Drug Design (FBDD) Contributions
Fragment-based drug design (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. researchgate.netdiva-portal.org Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent and selective ligand. For a molecule like this compound, FBDD can be conceptualized by deconstructing the molecule into its constituent fragments: the 4-methoxybenzonitrile moiety and the piperazine ring.
Screening of fragment libraries could identify alternative aromatic systems that bind to the same subpocket as the 4-methoxybenzonitrile portion. Similarly, different heterocyclic fragments could be identified to replace the piperazine ring. The subsequent "growing" or "linking" of these fragments can lead to novel chemical entities.
Table 2: Hypothetical Fragment-Based Elaboration of a 2-(Piperazinyl)benzonitrile Core
| Initial Fragment | Growth Vector | Added Fragment/Moiety | Resulting Structure | Rationale |
| 2-(Piperazin-1-yl)benzonitrile | N4 of Piperazine | 4-Methoxyphenyl (B3050149) | This compound | Mimics known arylpiperazine ligands |
| 2-(Piperazin-1-yl)benzonitrile | C4 of Benzonitrile | Methoxy group | This compound | Explores electronic effects on the aromatic ring |
| 4-Methoxybenzonitrile | C2 of Benzonitrile | Piperazine | This compound | Links to a common heterocyclic fragment in GPCR ligands |
Computational methods, such as free energy simulations, can guide the optimization of these fragments into more potent ligands, even for challenging targets like GPCRs. rsc.org This approach allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening.
Molecular Hybridization Strategies
Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules into a single new hybrid compound. mdpi.comijpras.com This strategy aims to create molecules with improved affinity, selectivity, or a multi-target profile. For derivatives of this compound, the arylpiperazine moiety can be considered a key pharmacophore that can be hybridized with other known pharmacophores for various therapeutic targets.
For example, the arylpiperazine portion, known for its interaction with aminergic GPCRs, could be linked to a moiety known to have affinity for another target involved in a particular disease pathology. This can lead to the development of multi-target-directed ligands, which can be advantageous in treating complex multifactorial diseases.
Table 3: Examples of Molecular Hybridization Strategies for Arylpiperazine Derivatives
| Arylpiperazine Pharmacophore | Linked Pharmacophore | Resulting Hybrid Class | Potential Therapeutic Target(s) |
| 2-Methoxyphenylpiperazine | Coumarin-Indolylcyanoenone | Piperazine hybridized coumarin (B35378) indolylcyanoenones | Antibacterial agents mdpi.com |
| Phenylpiperazine | Quinazolinone | Quinazolinone-piperazine hybrids | Antimicrobial agents ijpras.com |
| Arylpiperazine | Androgen Receptor Antagonist Scaffold | Novel AR antagonists | Prostate Cancer nih.gov |
The synthesis of such hybrid molecules often involves linking the two pharmacophores via a suitable spacer, which can also be optimized to ensure the correct orientation of the pharmacophoric elements for interacting with their respective targets. mdpi.com The versatility of the piperazine nitrogen atoms provides a convenient attachment point for such linkers.
Computational and Theoretical Studies on this compound Remain Elusive
Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not publicly available at this time. Consequently, an in-depth article structured around its quantum chemical calculations and molecular modeling studies, as requested, cannot be generated.
The specified areas of investigation, including Density Functional Theory (DFT) studies, Molecular Electrostatic Potential (MEP) Mapping, Frontier Molecular Orbital (FMO) Analysis, Non-Linear Optical (NLO) Properties Prediction, and Ligand-Protein Interaction Profiling, require specific research data that has not been published for this particular molecule.
While computational chemistry is a powerful tool for understanding molecular properties, research tends to focus on compounds with known biological activity or specific applications that warrant such intensive study. General principles of the requested theoretical methods are well-established:
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules.
Frontier Molecular Orbital (FMO) Analysis examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand a molecule's reactivity and electronic properties. youtube.comyoutube.comwikipedia.org
Non-Linear Optical (NLO) Properties describe how a material's optical properties change under strong electromagnetic fields, which is relevant for applications in photonics and optoelectronics.
Molecular Modeling and Docking Studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, often used in drug discovery to understand how a ligand might bind to a protein target. mdpi.comyoutube.com
However, without specific studies on this compound, it is not possible to provide scientifically accurate data, tables, or detailed findings for any of these analytical areas as they pertain to this compound. Further research and publication in peer-reviewed scientific journals would be required for this information to become available.
Computational Chemistry and Theoretical Investigations of 4 Methoxy 2 1 Piperazinyl Benzonitrile
Molecular Modeling and Docking Studies
Binding Affinity Predictions for Specific Receptor Sites
In computational drug design, predicting the binding affinity of a ligand to a specific receptor is a cornerstone of identifying potential therapeutic candidates. For 4-Methoxy-2-(1-piperazinyl)benzonitrile, this is typically achieved through molecular docking simulations. This process involves computationally placing the three-dimensional structure of the compound into the binding site of a target protein to predict its preferred orientation and binding strength.
The piperazine (B1678402) and benzonitrile (B105546) moieties are common pharmacophores found in compounds targeting a range of receptors. Molecular docking studies for derivatives containing these scaffolds often investigate interactions with targets such as tyrosine kinases, G-protein coupled receptors (GPCRs), and DNA topoisomerase. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the free energy of binding. A lower score generally indicates a more favorable and stable interaction.
Key interactions governing the binding affinity would be analyzed. For this compound, these would likely include:
Hydrogen Bonds: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while the N-H group can act as a donor. The nitrile nitrogen and the methoxy (B1213986) oxygen can also serve as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl ring provides a surface for hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor's active site.
An illustrative table of hypothetical docking results for this compound against two potential receptor types is presented below to demonstrate how such data would be reported.
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Tyrosine Kinase (e.g., EGFR) | -8.5 | MET 793, LYS 745 | Hydrogen Bond, Hydrophobic |
| Serotonin (B10506) Receptor (e.g., 5-HT2A) | -9.2 | ASP 155, SER 242, PHE 340 | Ionic Bond, Hydrogen Bond, π-π Stacking |
Note: The data in this table is illustrative and does not represent experimentally validated results.
Conformational Analysis and Energy Landscapes
Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For a flexible molecule like this compound, understanding its preferred shapes is crucial as the bioactive conformation (the shape it adopts when binding to a receptor) is not necessarily its lowest energy state.
The primary sources of flexibility in this compound are the piperazine ring, which typically exists in a chair or boat conformation, and the rotatable single bonds connecting the piperazine to the benzonitrile ring and the methoxy group to the ring. Theoretical calculations, often employing Density Functional Theory (DFT), are used to systematically explore the potential energy surface of the molecule. This exploration generates an energy landscape, which maps the molecule's potential energy as a function of its geometry (e.g., torsion angles).
The stable conformers correspond to the local minima on this energy landscape. The global minimum is the most stable conformer in a vacuum. The analysis reveals the energy barriers between different conformers, providing insight into the molecule's flexibility and the likelihood of it adopting various shapes at physiological temperatures.
A representative data table summarizing the findings of a hypothetical conformational analysis is shown below.
| Conformer ID | Piperazine Conformation | Dihedral Angle (°)(C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298K |
| Conf-1 | Chair | 175.8 | 0.00 (Global Minimum) | 75.3 |
| Conf-2 | Chair | -65.2 | 1.25 | 20.1 |
| Conf-3 | Skew-Boat | 85.1 | 3.50 | 4.6 |
Note: The data in this table is for illustrative purposes to demonstrate the output of a conformational analysis and is not based on published experimental data.
Molecular Dynamics (MD) Simulations to Probe Dynamic Behavior
While molecular docking and conformational analysis provide static snapshots, Molecular Dynamics (MD) simulations offer a way to investigate the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the compound moves and interacts with its environment (e.g., water or a binding pocket) on a timescale of nanoseconds to microseconds.
When applied to the ligand-receptor complex predicted by docking, MD simulations can assess the stability of the binding pose. Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): This metric tracks the displacement of atoms over time relative to a starting structure. A stable, low RMSD for the ligand within the binding site suggests a stable interaction.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues, highlighting which parts of the ligand or protein are most flexible or rigid.
Interaction Analysis: MD simulations allow for the detailed tracking of hydrogen bonds and other interactions, revealing how often and for how long they persist, providing a more accurate picture of binding stability than static docking poses.
Simulations of the compound in a solvent like water can also provide insights into its solution-phase behavior, such as aggregation tendencies or the stability of different conformers in an aqueous environment. Studies on benzonitrile, for example, have used MD simulations to show the formation of local antiparallel structures driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules researchgate.netdrugbank.com. Such insights are crucial for understanding the compound's fundamental physicochemical properties.
In Silico Prediction of Molecular Properties Relevant to Research Design
In the early stages of drug discovery, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govnih.gov These predictions help to identify molecules with favorable drug-like characteristics before committing to costly and time-consuming synthesis and experimental testing. nih.gov
A foundational guideline for assessing "drug-likeness" is Lipinski's Rule of Five. drugbank.comwikipedia.org This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
A molecular weight (MW) under 500 Daltons
A calculated octanol-water partition coefficient (logP) not greater than 5
Other important predicted properties include the Topological Polar Surface Area (TPSA), which is correlated with cell permeability, and the number of rotatable bonds, which influences conformational flexibility. researchgate.net
Computational tools can quickly calculate these properties for this compound based on its 2D structure. These predictions are essential for guiding the design of analogs with improved pharmacokinetic profiles.
The predicted molecular properties for this compound are summarized in the table below.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight (MW) | 231.29 g/mol | Yes (< 500) |
| Octanol-Water Partition Coefficient (XLogP3) | 1.8 | Yes (< 5) |
| Hydrogen Bond Donors (HBD) | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors (HBA) | 4 | Yes (≤ 10) |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | N/A |
| Number of Rotatable Bonds | 2 | N/A |
| Lipinski Violations | 0 | Pass |
Note: The property values in this table are computationally predicted and serve as an estimate for research design.
Advanced Research Applications and in Vitro Biological Contexts of 4 Methoxy 2 1 Piperazinyl Benzonitrile
Applications as a Chemical Building Block and Intermediate in Organic Synthesis
The chemical scaffold of 4-methoxy-2-(1-piperazinyl)benzonitrile, which combines a benzonitrile (B105546) ring, a piperazine (B1678402) moiety, and a methoxy (B1213986) group, serves as a versatile and valuable intermediate in the field of organic synthesis. Its distinct functional groups provide multiple reactive sites for constructing more complex molecular architectures, particularly within medicinal chemistry for the development of pharmacologically active agents.
Synthesis of Complex Heterocyclic Systems
The structural components of this compound make it a prime precursor for the synthesis of various complex heterocyclic systems. The benzonitrile group can undergo cyclization reactions to form fused ring systems, while the secondary amine of the piperazine ring is readily functionalized.
Notably, this scaffold is well-suited for the synthesis of quinazoline (B50416) and quinazolinone derivatives. The benzonitrile moiety can be a key starting point for constructing the quinazoline core, a privileged structure in drug discovery known for a wide range of biological activities. Research has demonstrated the synthesis of 2-aminoquinazoline (B112073) derivatives through the annulation of 2-amino aryl ketones with cyanamides. Similarly, 4-piperazin-1-yl-quinazoline templates have been developed as potent inhibitors of various protein kinases. ijpsr.com For instance, derivatives incorporating a 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile structure have been synthesized to explore their bioactivities. nih.gov Furthermore, benzonitrile intermediates are crucial in the synthesis of related heterocycles like phthalazinones, which are also of significant pharmacological interest. nih.gov The presence of the piperazine ring offers a convenient point for modification to modulate solubility, pharmacokinetic properties, and target engagement of the final heterocyclic compound.
Development of Advanced Materials
A review of available scientific literature indicates that the primary application of this compound is within the scope of medicinal and organic chemistry. There is currently no documented research detailing its use as a component in the development of advanced materials.
In Vitro Pharmacological Target Engagement and Mechanism of Action Studies
The molecular framework of this compound contains key pharmacophoric elements—the piperazine ring and the substituted phenyl group—that are prevalent in numerous biologically active compounds. This has made its derivatives subjects of interest in pharmacological studies to probe their interactions with various biological targets in vitro.
Receptor Binding and Modulation Studies (e.g., CCR5, D4, Sigma-2 receptors)
The piperazine moiety is a common feature in ligands designed to target G-protein coupled receptors (GPCRs) and other receptor systems due to its ability to engage in crucial binding interactions.
CCR5 Receptor: The piperazine scaffold is a well-established component of C-C chemokine receptor type 5 (CCR5) antagonists. These antagonists are investigated primarily as entry inhibitors for macrophage-tropic (R5) strains of HIV-1. The basic nitrogen of the piperazine ring is often critical for forming a salt-bridge interaction with key acidic residues, such as Glu283, in the transmembrane domain of the CCR5 receptor.
Dopamine (B1211576) D4 Receptor: Derivatives containing piperazine or piperidine (B6355638) rings are frequently explored for their affinity to dopamine receptors. For example, novel 4,4-difluoropiperidine (B1302736) ethers have been characterized as potent and highly selective dopamine D4 receptor antagonists. The piperazine core can serve as a central scaffold to orient aromatic substituents that occupy the binding pockets of these receptors.
Sigma-2 (σ2) Receptor: The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is overexpressed in proliferating tumor cells and is a target for cancer diagnostics and therapeutics. Piperazine derivatives, particularly those with methoxyphenyl groups, have shown significant affinity for sigma receptors. In one study, a related compound, [¹²³I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide, demonstrated notable binding to both sigma-1 and sigma-2 receptors. The structural elements of this compound align with features known to confer high affinity for the sigma-2 receptor.
| Compound | Target Receptor | Binding Affinity (pKi) | Reference |
|---|---|---|---|
| 4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide | Sigma-1 | 6.51 | |
| 4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide | Sigma-2 | 6.79 | |
| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) | Sigma-1 | Ki = 2.7 nM | |
| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) | Sigma-1 | Ki = 2.6 nM |
Enzyme Inhibition Profiling (e.g., Protein Kinase B, NOS, Acetylcholinesterase, Butyrylcholinesterase, BACE-1)
The structural motifs of this compound are also found in various enzyme inhibitors, suggesting its potential as a scaffold for designing new modulators of enzymatic activity.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these cholinesterase enzymes is a primary therapeutic strategy for Alzheimer's disease. The piperazine ring is a core component of many documented cholinesterase inhibitors. For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and shown to be potent AChE inhibitors. In another study, a 4-benzylpiperazinequinoline compound was identified as a highly potent and selective BChE inhibitor.
β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a key enzyme in the amyloid cascade hypothesis of Alzheimer's disease, as it initiates the production of the amyloid-β (Aβ) peptide. The development of small-molecule BACE-1 inhibitors is a major focus of pharmaceutical research. The core structure of this compound provides a suitable foundation for developing brain-penetrant inhibitors that can fit into the active site of this aspartyl protease.
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4a (ortho-chloro substituted 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione) | Acetylcholinesterase (AChE) | 0.91 µM | |
| Compound S21-1011 (4-benzylpiperazinequinoline derivative) | human Butyrylcholinesterase (hBChE) | 0.162 µM |
Protein-Protein Interaction Modulators (e.g., PD-1/PD-L1 pathway)
Targeting protein-protein interactions (PPIs) is an emerging frontier in drug discovery. The immune checkpoint pathway involving programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical target in cancer immunotherapy.
While monoclonal antibodies are the established modality for blocking this interaction, significant research is dedicated to discovering small-molecule inhibitors. The benzonitrile moiety has been identified as a key structural feature in compounds capable of disrupting the PD-1/PD-L1 interaction. Studies have shown that bis(benzonitrile) dichloroplatinum (II) effectively blocks the PD-1/PD-L1 pathway by binding directly to the PD-1 protein. This compound was found to have an EC₅₀ of 13.2 µM in a cell-based assay and a dissociation constant (KD) of 2.08 µM for PD-1. This finding suggests that the benzonitrile group present in this compound could serve as a valuable pharmacophore for designing novel small-molecule inhibitors of this critical cancer-related PPI.
Ion Channel Activity Studies (e.g., related piperazine derivatives)
Piperazine derivatives have been identified as modulators of various ion channels, which are critical components in cellular signaling and excitability. Research in this area has highlighted their potential as therapeutic agents for conditions involving ion channel dysfunction.
Certain disubstituted piperazine compounds have been shown to act as T-type calcium channel blockers. nih.gov This activity is significant as T-type calcium channels are involved in the primary afferent pain pathway, making them important targets for the development of new analgesics. nih.gov Studies have identified a novel T-type calcium channel inhibitor with a diphenyl methyl-piperazine core that demonstrates potent analgesic effects in inflammatory pain models. nih.gov
Furthermore, piperazine derivatives have been investigated as blockers of Cav2.2 calcium channels. cardiff.ac.uk These channels are also implicated in pain signaling, and their inhibition represents a therapeutic strategy for pain management. cardiff.ac.uk
In addition to calcium channels, research has focused on voltage-gated sodium (Nav) channels. A series of piperazine derivatives have been synthesized and evaluated as modulators of the Nav1.3 channel isoform. researchgate.net One of the most potent compounds in this series exhibited selective inhibitory activity against the Nav1.3 channel with an IC50 of 19 μM, providing a valuable starting point for the development of more selective modulators for pain treatment. researchgate.net Another study identified a compound with an IC50 value of 8 μM against the Nav1.4 channel, highlighting its potential as a selective state-dependent modulator. researchgate.net
Table 1: Ion Channel Activity of Related Piperazine Derivatives
| Derivative Class | Ion Channel Target | Observed Activity | Potential Application |
|---|---|---|---|
| Disubstituted piperazines | T-type calcium channels | Inhibition | Analgesia for inflammatory pain nih.gov |
| Piperazine derivatives | Cav2.2 calcium channels | Blockade | Pain treatment cardiff.ac.uk |
| Piperazine derivatives | Nav1.3 sodium channel | Selective inhibition (IC50 of 19 µM for most potent compound) researchgate.net | Pain treatment researchgate.net |
| Piperazine derivatives | Nav1.4 sodium channel | Selective state-dependent modulation (IC50 of 8 µM) researchgate.net | Neuromuscular disorders |
Efflux Pump Inhibition in Bacterial Systems
The emergence of multidrug resistance (MDR) in bacteria is a major global health concern, and efflux pumps play a significant role in this phenomenon by actively transporting antibiotics out of the bacterial cell. Piperazine derivatives have been investigated as efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics.
Arylpiperazine derivatives have been identified as being capable of reversing MDR in Escherichia coli that overexpress RND (Resistance-Nodulation-Cell Division) type efflux pumps such as AcrAB and AcrEF. nih.gov One of the more active compounds, 1-(1-naphthylmethyl)-piperazine, was found to enhance the susceptibility of bacteria to fluoroquinolones and other antibiotics by increasing the intracellular concentration of these drugs, which is indicative of efflux pump inhibition. nih.gov
In Klebsiella pneumoniae, a pyridylpiperazine-based efflux pump inhibitor, BDM91288, has been shown to inhibit the AcrB component of the primary efflux pump. nih.gov This inhibition leads to a broad-spectrum antibiotic boosting effect. Structural studies have revealed that BDM91288 binds to a distinct allosteric pocket in the transmembrane domain of AcrB, thereby blocking the functional cycle of the pump. nih.gov
Furthermore, phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives have been identified as the first synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis. mdpi.comresearchgate.net The most potent of these, a 2,4-dichlorobenzyl-hydantoin derivative, inhibited efflux activity at a concentration of 15.63 µM. These compounds also demonstrated the ability to reduce resistance to erythromycin (B1671065), a known substrate of the Msr(A) pump. mdpi.comresearchgate.net
Table 2: Efflux Pump Inhibition by Piperazine Derivatives in Bacterial Systems
| Derivative Class | Bacterial Species | Efflux Pump Target | Key Findings |
|---|---|---|---|
| Arylpiperazines (e.g., 1-(1-Naphthylmethyl)-piperazine) | Escherichia coli | AcrAB, AcrEF (RND type) | Reverses multidrug resistance; increases intracellular antibiotic concentration. nih.gov |
| Pyridylpiperazines (e.g., BDM91288) | Klebsiella pneumoniae | AcrB | Inhibits AcrB allosterically, boosting broad-spectrum antibiotic activity. nih.gov |
| Phenylpiperazine 5,5-dimethylhydantoin derivatives | Staphylococcus epidermidis | Msr(A) | Inhibits efflux at low micromolar concentrations; reduces erythromycin resistance. mdpi.comresearchgate.net |
In Vitro Biological Activity Spectrum
The piperazine scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities in vitro. These activities span antiviral, antibacterial, antifungal, and anti-proliferative effects.
Antiviral Investigations (e.g., HCV entry inhibition, HIV-1 entry inhibition)
Piperazine derivatives have emerged as promising candidates in antiviral research, with significant activity reported against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus Type 1 (HIV-1).
Specifically, derivatives of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile have been identified as potent HCV entry inhibitors. nih.gov These compounds were developed based on a previously identified inhibitor, L0909, and exhibited high in vitro anti-HCV activity at low nanomolar concentrations. nih.gov Biological studies confirmed that their primary mechanism of action is the inhibition of the virus entry stage, with surface plasmon resonance experiments suggesting the HCV E1 protein as a potential target. nih.gov A related scaffold, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile, also yielded a highly effective HCV entry inhibitor, L0909 (EC50 = 0.022 μM), which demonstrated a synergistic effect with other clinical drugs. nih.gov
In the context of HIV-1, certain indole-based piperazine derivatives have been characterized as potent inhibitors of HIV-1 attachment. nih.gov These compounds interfere with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell receptor CD4. nih.gov Furthermore, piperazine-based CCR5 antagonists have been developed as HIV-1 inhibitors. One such compound, Sch-417690/Sch-D, is a potent inhibitor of HIV-1 entry into target cells and has undergone clinical trials. nih.gov
Table 3: Antiviral Activity of Piperazine Derivatives
| Derivative Class | Viral Target | Mechanism of Action | Notable Compounds and Efficacy |
|---|---|---|---|
| 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile | Hepatitis C Virus (HCV) | Entry inhibition, potentially targeting E1 protein nih.gov | Active at low nanomolar concentrations. nih.gov |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile | Hepatitis C Virus (HCV) | Entry inhibition | L0909 (EC50 = 0.022 µM) nih.gov |
| Indole-based piperazine derivatives | Human Immunodeficiency Virus Type 1 (HIV-1) | Attachment inhibition (gp120-CD4 interaction) nih.gov | Potent inhibitors characterized. nih.gov |
| Piperazine-based CCR5 antagonists | Human Immunodeficiency Virus Type 1 (HIV-1) | Entry inhibition (CCR5 antagonism) nih.gov | Sch-417690/Sch-D (in clinical trials) nih.gov |
Antibacterial and Antimycobacterial Evaluations
The versatility of the piperazine ring has been extensively explored in the search for new antibacterial and antimycobacterial agents. scienmag.comapjhs.com Numerous studies have documented the efficacy of piperazine derivatives against a variety of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. scienmag.com
Synthesized substituted piperazine derivatives have been screened for antibacterial activity against pathogens such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, with many compounds showing significant properties. researchgate.netacgpubs.org Some derivatives have demonstrated activity toward S. longisporum and P. aeruginosa that is nearly as potent as the antibiotic amikacin. researchgate.net The antibacterial effects of these compounds are often attributed to mechanisms such as the disruption of the bacterial cell wall, interference with nucleic acid synthesis, and inhibition of protein synthesis. scienmag.com
In the field of antimycobacterial research, novel N-arylpiperazines containing an ethane-1,2-diyl connecting chain have been designed and synthesized. nih.gov These compounds were screened in vitro against Mycobacterium tuberculosis and other mycobacterial species. The most effective compound, 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride, exhibited a minimum inhibitory concentration (MIC) of 8 μM against M. tuberculosis. nih.gov Importantly, these compounds showed low in vitro toxicity against a human monocytic leukemia cell line. nih.gov
Table 4: Antibacterial and Antimycobacterial Activity of Piperazine Derivatives
| Derivative Class | Target Organism(s) | Key Findings |
|---|---|---|
| Substituted piperazine derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Many derivatives showed significant antibacterial properties. researchgate.netacgpubs.org |
| Piperazine derivatives | S. longisporum, P. aeruginosa | Activity comparable to amikacin. researchgate.net |
| N-Arylpiperazines | Mycobacterium tuberculosis | MIC of 8 µM for the most effective compound against M. tuberculosis. nih.gov |
Antifungal Research
Piperazine derivatives have also been investigated for their potential as antifungal agents, with many synthesized compounds demonstrating significant activity against a range of fungal pathogens. researchgate.netacgpubs.org
The antifungal activity of various piperazine derivatives has been tested against species such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netacgpubs.org In one study, a series of pyrimidine-incorporated piperazine derivatives were synthesized and screened for antifungal activity. nih.gov Several of these compounds showed significant activity at a concentration of 40 μg/ml against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans. nih.gov
Furthermore, novel chalcone (B49325) derivatives containing a piperazine fragment have been designed and synthesized, exhibiting inhibitory effects on plant fungi. acs.org One of the most effective compounds in this series demonstrated the ability to induce irregular and shriveled growth of mycelium and rupture of the mycelium surface in Rhizoctonia solani. acs.org
Table 5: Antifungal Activity of Piperazine Derivatives
| Derivative Class | Target Fungi | Key Findings |
|---|---|---|
| Substituted piperazine derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Many compounds showed significant antifungal properties. researchgate.netacgpubs.org |
| Pyrimidine-incorporated piperazine derivatives | A. niger, P. notatum, A. fumigates, C. albicans | Significant activity at 40 µg/ml. nih.gov |
| Chalcone derivatives with a piperazine fragment | Rhizoctonia solani | Inhibited fungal growth and caused mycelial damage. acs.org |
In Vitro Anti-Proliferative Activity (e.g., PI3K inhibitors, androgen receptor degradation in cell lines)
Arylpiperazine derivatives have garnered considerable attention in cancer research due to their potential as scaffolds for the development of anticancer agents. These compounds exhibit a diverse range of biological activities, including cytotoxic effects against various cancer cell lines. nih.govmdpi.com
The anti-proliferative activity of several arylpiperazine derivatives has been highlighted in different tumor cell lines. For instance, novel thiazolinylphenyl-piperazines have shown a 50% reduction in breast cancer cell viability at a concentration of at least 25 μM. mdpi.com Some of these compounds also exhibited a highly cytotoxic effect on MDA-MB231 breast cancer cells while showing significant selectivity towards non-transformed cells. mdpi.com
In addition, a series of novel vindoline-piperazine conjugates were synthesized and investigated for their in vitro anti-proliferative activity on 60 human tumor cell lines. mdpi.comnih.gov The most potent derivatives showed low micromolar growth inhibition (GI50) values against most of the cell lines. nih.gov For example, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was most effective on the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM), while a 1-bis(4-fluorophenyl)methyl piperazine derivative was most effective on the non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 μM). nih.gov
Table 6: In Vitro Anti-Proliferative Activity of Piperazine Derivatives
| Derivative Class | Cancer Cell Line(s) | Observed Activity |
|---|---|---|
| Arylpiperazines | Various tumor cell lines | Cytotoxic effects. nih.gov |
| Thiazolinylphenyl-piperazines | Breast cancer cell lines (e.g., MDA-MB231) | 50% reduction in cell viability at ≥25 µM; high cytotoxicity with selectivity. mdpi.com |
| Vindoline-piperazine conjugates | Breast cancer (MDA-MB-468), Non-small cell lung cancer (HOP-92) | Low micromolar growth inhibition (GI50 = 1.00 µM and 1.35 µM, respectively). nih.gov |
Neuromodulatory Activity in Cellular Models
The neuromodulatory potential of arylpiperazine derivatives is frequently assessed using cellular models that allow for the precise study of interactions with specific neuronal receptors. The arylpiperazine structure is a versatile template for designing ligands that target serotonin (B10506) and dopamine receptors. mdpi.com In vitro investigations typically employ cultured cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, which are genetically engineered to express a single type of human receptor, for instance, the serotonin 5-HT1A or 5-HT2A subtypes. mdpi.com This approach allows researchers to isolate and characterize the compound's effect on a specific target without the confounding variables present in a more complex biological system.
Another critical tool in these investigations is the use of membrane preparations isolated from these engineered cells or from specific animal brain regions rich in the target receptor, such as the hippocampus. nih.gov These membrane preparations are used in radioligand binding assays to determine the affinity of a test compound for a receptor. By competing with a known radioactively labeled ligand, the binding affinity (expressed as Ki or IC50 values) of the novel compound can be quantified, providing a primary measure of its neuromodulatory potential. nih.gov
Amyloid β Aggregation Inhibition Research
The aggregation of the amyloid-beta (Aβ) peptide into neurotoxic oligomers and fibrils is a central pathological event in Alzheimer's disease. nih.gov A primary therapeutic strategy involves the use of small molecules to inhibit this aggregation process. nih.govrsc.org While specific research on this compound in this context is not extensively documented in the available literature, the potential for piperazine-containing compounds to modulate Aβ aggregation has been explored. For example, a different piperazine derivative, 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (EPPS), has been investigated for its ability to bind to Aβ aggregates and convert them back into monomeric form. nih.gov
The standard in vitro method to screen for Aβ aggregation inhibitors is the Thioflavin T (ThT) fluorescence assay. doi.org ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. doi.org In a typical assay, Aβ peptide is incubated alone or with a test compound, and the ThT fluorescence is monitored over time. A compound that inhibits aggregation will cause a reduction or delay in the characteristic sigmoidal increase in fluorescence compared to the control. doi.org This method allows for the determination of a compound's inhibitory potency (e.g., IC50 value). The exploration of arylpiperazine benzonitriles as potential Aβ aggregation inhibitors represents a possible avenue for future research.
Investigation of Receptor-Ligand Interactions and Signaling Pathways
The arylpiperazine class of compounds, particularly those with a methoxyphenyl substituent, are well-established as high-affinity ligands for serotonin receptors, with the 5-HT1A receptor being a prominent target. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that the 2-methoxyphenylpiperazine fragment is a key pharmacophore for high 5-HT1A affinity. nih.govsemanticscholar.org Molecular modeling and structural studies suggest that the interaction is anchored by a charge-stabilized hydrogen bond between the protonated nitrogen atom of the piperazine ring and a highly conserved aspartate residue (Asp116) within the receptor's binding pocket. mdpi.com The affinity of these compounds for various receptors is determined through competitive radioligand binding assays. nih.gov
| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | α1-Adrenergic Affinity (Ki, nM) | D2 Affinity (Ki, nM) |
|---|---|---|---|---|
| Derivative 2a | 0.12 | 100 | >1000 | Not Reported |
| Derivative 2c | 0.20 | 300 | >1000 | Not Reported |
| Derivative 2f | 0.63 | 1000 | >1000 | Not Reported |
| Derivative 2e | 0.059 (IC50) | 13.6 (IC50) | 15.2 (IC50) | 152 (IC50) |
Beyond simple binding, it is crucial to understand the functional consequences of this interaction—specifically, how it triggers intracellular signaling pathways. Since many serotonin and dopamine receptors are GPCRs, their activation initiates a cascade starting with the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated G-protein. researchgate.net
A primary in vitro method to measure this event is the [35S]GTPγS binding assay. creative-bioarray.comnih.gov This functional assay uses a non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS. nih.gov In membrane preparations containing the receptor of interest, the addition of an agonist ligand promotes the binding of [35S]GTPγS to the G-proteins, and the resulting increase in radioactivity can be measured. creative-bioarray.com This assay is a direct measure of G-protein activation and is instrumental in characterizing a ligand's functional activity, allowing researchers to determine its potency (EC50) and efficacy (Emax) and to differentiate between agonists, partial agonists, antagonists, and inverse agonists. nih.gov
Analytical and Spectroscopic Characterization in Research
Structural Elucidation Techniques
Structural elucidation of "4-Methoxy-2-(1-piperazinyl)benzonitrile" relies on a combination of spectroscopic methods that probe different aspects of its molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" would exhibit characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the piperazinyl group protons. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the piperazine (B1678402) ring would likely appear as two distinct multiplets, corresponding to the protons adjacent to the nitrogen attached to the aromatic ring and the protons on the other side of the piperazine ring. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For "this compound," distinct signals would be observed for the carbon atoms of the benzonitrile (B105546) ring, the methoxy group, and the piperazine ring. The nitrile carbon would appear at a characteristic downfield shift. The aromatic carbons would show a range of chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing cyano group, as well as the piperazinyl substituent. The carbon of the methoxy group would appear at a distinct chemical shift, and the carbons of the piperazine ring would also have characteristic signals. The complete assignment of these signals can be achieved using two-dimensional NMR techniques such as HSQC and HMBC. researchgate.netbeilstein-journals.org
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 100 - 160 |
| Methoxy (OCH₃) | ~3.9 | ~55 |
| Piperazinyl CH₂ (ortho to N-Aryl) | ~3.2 | ~50 |
| Piperazinyl CH₂ (meta to N-Aryl) | ~3.0 | ~45 |
| Nitrile (CN) | - | ~118 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key functional groups.
A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. chemsrc.com The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group would likely be observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-N stretching of the piperazinyl group attached to the aromatic ring would be expected in the 1250-1350 cm⁻¹ range. Additionally, C-H bending vibrations of the aromatic ring and the aliphatic piperazine ring would be visible in the fingerprint region (below 1500 cm⁻¹). ajol.inforesearchgate.net
Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C≡N (Nitrile) | 2220 - 2240 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O Stretch (Methoxy) | 1000 - 1300 |
| C-N Stretch (Aryl-N) | 1250 - 1350 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
In the mass spectrum of "this compound," the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the characteristic cleavage of the piperazine ring and the loss of small neutral molecules. Common fragmentation pathways for piperazine derivatives include the loss of ethyleneimine fragments. The benzonitrile moiety could also undergo fragmentation, such as the loss of the cyano group or the methoxy group. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. researchgate.netresearchgate.netauburn.edu
Plausible Mass Spectrometry Fragments for this compound
| Fragment | Description |
|---|---|
| [M]+ | Molecular Ion |
| [M - CH₃]+ | Loss of a methyl radical from the methoxy group |
| [M - OCH₃]+ | Loss of a methoxy radical |
| [M - C₂H₄N]+ | Fragmentation of the piperazine ring |
| [C₈H₇NO]+ | Fragment corresponding to 4-methoxybenzonitrile (B7767037) |
Advanced Spectroscopic Methods in Research
In addition to the fundamental structural elucidation techniques, advanced spectroscopic methods are employed in research to investigate the interaction of "this compound" with biological targets. These methods are crucial in drug discovery and development for understanding the compound's mechanism of action.
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive assay technology used to study molecular interactions, such as the binding of a small molecule to a protein target. revvity.com This technique combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, which minimizes background fluorescence and enhances the signal-to-noise ratio.
In a hypothetical HTRF assay to investigate the target binding of "this compound," the target protein would be labeled with a donor fluorophore (e.g., europium cryptate), and a known ligand or a tracer molecule would be labeled with an acceptor fluorophore (e.g., d2). When the labeled ligand binds to the protein, the donor and acceptor are in close proximity, allowing FRET to occur upon excitation of the donor. If "this compound" binds to the target protein, it will compete with the labeled ligand, leading to a decrease in the FRET signal. The extent of this decrease is proportional to the binding affinity of the compound. This method allows for the high-throughput screening of compounds and the determination of their binding affinities (IC₅₀ or Kᵢ values). mdpi.comnih.govnih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It provides valuable information about the kinetics (association and dissociation rates) and affinity of a small molecule binding to a target protein immobilized on a sensor surface. broadinstitute.orgnih.gov
To study the binding kinetics of "this compound" using SPR, the target protein would be immobilized on a sensor chip. A solution containing "this compound" would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the signal over time during the association and dissociation phases, the on-rate (kₐ) and off-rate (kₑ) of the interaction can be determined. From these rate constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated (Kₑ = kₑ/kₐ). biosensingusa.comnicoyalife.com
Future Research Directions and Unexplored Avenues for 4 Methoxy 2 1 Piperazinyl Benzonitrile
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is crucial for accessing 4-Methoxy-2-(1-piperazinyl)benzonitrile and its analogs for extensive biological evaluation. While established methods for constructing similar molecules exist, future research could focus on innovative strategies that offer improved yield, scalability, and access to chemical diversity.
One promising direction is the development of "one-pot" synthesis methods. Such a strategy, which combines multiple reaction steps into a single procedure without isolating intermediates, could significantly enhance efficiency. For instance, a one-pot method could be explored starting from 4-methoxybenzaldehyde (B44291), proceeding through oximation and subsequent dehydration to form the benzonitrile (B105546), followed by nucleophilic substitution with piperazine (B1678402). google.com
Furthermore, exploring novel catalytic systems for the key bond-forming reactions could lead to milder reaction conditions and higher yields. Research into advanced catalysts for C-N bond formation, such as palladium- or copper-catalyzed cross-coupling reactions, could provide more efficient ways to introduce the piperazine moiety onto the benzonitrile core.
Table 1: Proposed Novel Synthetic Approaches
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| One-Pot Synthesis | Combining oximation, dehydration, and piperazine substitution in a single reaction vessel. | Increased efficiency, reduced waste, lower cost. google.com |
| Advanced Catalysis | Utilizing modern cross-coupling catalysts (e.g., Pd, Cu) for C-N bond formation. | Milder reaction conditions, higher yields, broader substrate scope. |
| Flow Chemistry | Implementing the synthesis in a continuous flow reactor. | Enhanced safety, better process control, easier scalability. |
Advanced SAR Studies with Focus on Specific Molecular Interactions
A detailed understanding of the structure-activity relationship (SAR) is fundamental for optimizing the biological activity of this compound. Future SAR studies should systematically explore how modifications to each part of the molecule—the methoxy-substituted benzonitrile, the piperazine linker, and potential substituents on the piperazine ring—affect its interaction with biological targets.
Systematic modifications of the benzonitrile ring, such as altering the position of the methoxy (B1213986) and cyano groups or introducing other substituents, could reveal key interactions within a target's binding pocket. Similarly, exploring different substitution patterns on the piperazine ring can significantly impact potency and selectivity. drugbank.commdpi.com For example, adding functional groups to the N-4 position of the piperazine could introduce new interaction points or modulate the compound's physicochemical properties. polyu.edu.hk
Table 2: Key Areas for Future SAR Exploration
| Molecular Moiety | Proposed Modifications | Objective |
|---|---|---|
| Benzonitrile Ring | Varying the position of methoxy and cyano groups; introducing other substituents (e.g., halogens, alkyl groups). | To probe the binding pocket and identify key electronic and steric interactions. nih.gov |
| Piperazine Linker | Replacing the piperazine with other cyclic amines (e.g., piperidine (B6355638), morpholine) or acyclic linkers. | To assess the importance of the piperazine ring's conformation and basicity. drugbank.com |
Deeper Mechanistic Investigations at the Molecular Level
Identifying the specific biological targets and elucidating the molecular mechanism of action of this compound are critical next steps. While its structure suggests potential interactions with various biological systems, detailed mechanistic studies are needed to confirm these hypotheses.
Future research should employ a range of biochemical and biophysical techniques to identify its binding partners. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to identify and characterize the interactions with purified proteins. Once a target is identified, further studies will be needed to understand how the compound modulates its function. For instance, if the target is an enzyme, detailed kinetic studies can determine the mode of inhibition. drugbank.com
Table 3: Methodologies for Mechanistic Investigation
| Technique | Purpose |
|---|---|
| Affinity Chromatography-Mass Spectrometry | To identify protein binding partners from cell lysates. |
| Surface Plasmon Resonance (SPR) | To quantify the binding affinity and kinetics with purified target proteins. |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of the binding interaction. |
| X-ray Crystallography / Cryo-EM | To obtain a high-resolution structure of the compound bound to its target, revealing specific molecular interactions. |
Development of Advanced Computational Models
Computational modeling can play a crucial role in accelerating the discovery and optimization of analogs of this compound. By building predictive models, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.
Future work should focus on developing robust quantitative structure-activity relationship (QSAR) models. These models can identify the key physicochemical properties that correlate with biological activity, providing valuable insights for designing new compounds. nih.gov Additionally, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode of the compound and its analogs to their biological targets. nih.govmdpi.com These simulations can help to rationalize observed SAR data and guide the design of new compounds with improved binding affinity.
Table 4: Computational Approaches for Drug Design
| Computational Method | Application |
|---|---|
| Molecular Docking | To predict the binding pose of the compound within the active site of a target protein. mdpi.com |
| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the compound-target complex and assess its stability. |
| Quantitative Structure-Activity Relationship (QSAR) | To build predictive models that correlate chemical structure with biological activity. nih.gov |
Application in Chemical Probe Development for Specific Biological Targets
Once a specific biological target for this compound is identified and validated, the scaffold can be further developed into a chemical probe. Chemical probes are powerful tools for studying the function of proteins in their native cellular environment.
To create a chemical probe, the parent compound would be modified to include a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) or a reactive group for covalent labeling. beilstein-journals.org For example, a derivative could be synthesized with a terminal alkyne or azide (B81097) group, allowing for bioorthogonal "click" chemistry to attach a variety of tags. These probes could then be used in cellular imaging studies to visualize the subcellular localization of the target protein or in proteomics experiments to identify its interaction partners.
Table 5: Strategies for Chemical Probe Development
| Probe Type | Modification | Application |
|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore. | Cellular imaging and fluorescence polarization assays. |
| Biotinylated Probe | Covalent attachment of a biotin tag. | Affinity-based pulldown experiments to identify protein interaction networks. |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine, benzophenone). | Covalent cross-linking to the target protein upon UV irradiation for target identification. |
Integration into Complex Chemical Libraries for High-Throughput Screening
The this compound scaffold can serve as a valuable building block for the construction of diverse chemical libraries for high-throughput screening (HTS). By systematically varying the substituents on the benzonitrile and piperazine rings, a large number of analogs can be synthesized and screened against a wide range of biological targets.
The development of an efficient and automated synthesis platform would be beneficial for generating such a library. This would enable the rapid production of a large number of compounds for HTS campaigns. semanticscholar.org The screening of these libraries could lead to the discovery of novel biological activities for this class of compounds, potentially identifying new therapeutic opportunities. nih.gov
Table 6: Library Design and Screening
| Phase | Activity | Goal |
|---|---|---|
| Library Design | Computational enumeration of virtual compounds based on the core scaffold. | To ensure chemical diversity and favorable physicochemical properties. |
| Library Synthesis | Automated or parallel synthesis of selected compounds. | To efficiently generate a large number of compounds for screening. |
| High-Throughput Screening (HTS) | Screening the library against a panel of biological assays (e.g., enzymatic, cellular). | To identify initial "hits" with interesting biological activity. semanticscholar.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
